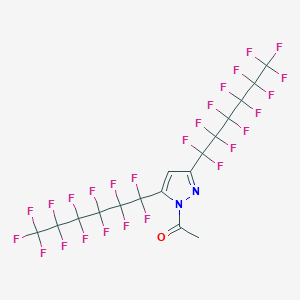

1-Acetyl-3,5-bis(perfluorohexyl)pyrazole

Description

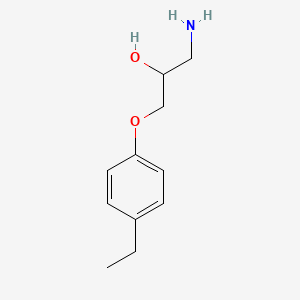

The compound 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole is a pyrazole derivative that is expected to have unique properties due to the presence of perfluorohexyl groups. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related pyrazole compounds. For instance, the synthesis and characterization of 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole have been reported, which shares the acetyl and pyrazole core with the compound of interest . Additionally, the synthesis of polyfluoroalkyl-containing pyrazoles has been explored, indicating the potential reactivity of fluorinated pyrazoles .

Synthesis Analysis

The synthesis of related pyrazole compounds involves various strategies. For example, the coordination of bis(pyrazol-1-yl)acetates to transition metals has been investigated, leading to the formation of metal carbonyl complexes . Another approach is the alkylation of polyfluoroalkyl-containing pyrazoles with 4-bromobutyl acetate, followed by deacylation to yield hydroxybutyl pyrazoles . These methods suggest possible synthetic routes that could be adapted for the synthesis of 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray single crystal diffraction, as demonstrated for 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole . Computational methods like Hartree–Fock (HF) and density functional theory (DFT) are also employed to optimize the geometry and predict the properties of these molecules . Such studies are crucial for understanding the molecular structure of 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole.

Chemical Reactions Analysis

The reactivity of pyrazole compounds can be quite diverse. For instance, the reaction of a rhenium carbonyl complex with NOBF4 afforded a nitrosyl complex, indicating the potential for substitution reactions . The presence of acetyl and perfluorohexyl groups in 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole would likely influence its reactivity, potentially leading to a variety of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be predicted using computational chemistry. For example, vibrational frequencies, NMR chemical shift values, molecular electrostatic potential distribution, and non-linear optical properties have been calculated for a related compound . These properties are influenced by the molecular structure and substituents, which would also be relevant for the analysis of 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole.

Scientific Research Applications

Synthesis and Cytotoxicity of Pyrazole Derivatives :

- Pyrazole derivatives have been synthesized and studied for their cytotoxicity against monocytic leukemia cells (Zatonskaya et al., 2016).

Chemical Characterization and Biological Screening :

- Pyrazole-based organotin derivatives were synthesized and characterized. These compounds showed certain cytotoxicities for Hela cells in vitro, indicating potential in cancer research (Wen et al., 2005).

Advanced Applications in Lithium-Ion Batteries :

- Methylated pyrazole derivatives have been synthesized and characterized for high voltage applications in lithium-ion batteries, demonstrating the utility of these compounds in energy storage technologies (von Aspern et al., 2020).

Development of Efficient Blue Light Emitters :

- Pyrazole complexes have been developed as efficient blue-light emitters, indicating their potential use in lighting and display technologies (Arnal et al., 2018).

Agricultural Applications Fungicidal and Insecticidal Activities

:

- Pyrazoline derivatives have been investigated for their fungicidal and insecticidal properties, suggesting their use in agricultural chemistry (Zhao et al., 2008).

Potential Anticancer Agents :

- Synthesized pyrazoline compounds were evaluated for their anticancer activities, indicating their potential as therapeutic agents (Murugan et al., 2010).

Spectral Characterization and Synthesis Techniques :

- Novel pyrazole derivatives have been synthesized using ultrasound irradiation, showcasing advancements in chemical synthesis techniques (Kanagarajan et al., 2011).

Enzyme Inhibitory Activities for Medical Applications :

- Certain pyrazole-based compounds have been found to inhibit hyperactive enzymes like urease and cholinesterase, which can have implications in medical treatments (Harit et al., 2012).

properties

IUPAC Name |

1-[3,5-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H4F26N2O/c1-3(46)45-5(7(20,21)9(24,25)11(28,29)13(32,33)15(36,37)17(41,42)43)2-4(44-45)6(18,19)8(22,23)10(26,27)12(30,31)14(34,35)16(38,39)40/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHPIVLECIKIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=CC(=N1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H4F26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370978 | |

| Record name | 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

746.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-3,5-bis(perfluorohexyl)pyrazole | |

CAS RN |

231953-34-7 | |

| Record name | 1-[3,5-Bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1H-pyrazol-1-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=231953-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 231953-34-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid](/img/structure/B1272120.png)

![3-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1272155.png)

![4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine](/img/structure/B1272156.png)

![9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one](/img/structure/B1272157.png)

![6-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272161.png)